1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
The compound “1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol” is an organic molecule that contains a phenyl ring (a cyclic group of six carbon atoms) with chlorine and fluorine substituents, and a trifluoroethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, and a trifluoroethanol group. The presence of these electronegative atoms (fluorine and chlorine) would likely result in a polar molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms (fluorine and chlorine) and polar groups (trifluoroethanol) could result in a compound with relatively high polarity .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
A study by Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer, which involved the use of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone. This research resulted in the creation of new fluorine-containing polyimides with excellent solubility and outstanding mechanical properties, such as high tensile strength and good thermal stability (Yin et al., 2005).
Antimicrobial Screening of Quinolines
Bonacorso et al. (2018) synthesized a series of compounds, including (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones, from reactions involving 3-chloro-4-fluoroaniline. Although these compounds did not show significant results against bacteria and fungi, the study demonstrates the potential of using such compounds in developing antimicrobial agents (Bonacorso et al., 2018).
Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides
Research by Tao et al. (2009) introduced multitrifluoromethyl-substituted aromatic diamines, leading to the development of highly fluorinated polyimides. These materials showcased great solubility, excellent thermal stability, low dielectric constants, and high optical transparency, making them potentially useful in electronic applications (Tao et al., 2009).
Versatile Solvents in Hypervalent Iodine Chemistry
Dohi et al. (2010) explored the use of fluoroalcohols like 2,2,2-trifluoroethanol as solvents in hypervalent iodine-mediated phenolic oxidations. This study highlighted the role of fluoroalcohols in stabilizing reactive cationic intermediates, thereby expanding the applications in organic synthesis and hypervalent iodine chemistry (Dohi et al., 2010).
Novel Bisphenol Monomer and Resulting Poly(arylene ether sulfone)s
Li et al. (2006) synthesized a new bisphenol monomer with a grafting capability, leading to the creation of poly(arylene ether sulfone)s with excellent thermal stability and potential for further functionalization, useful in various industrial applications (Li et al., 2006).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQBKJJYGJRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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